molecular formula C4H2FIO2S2 B2783369 5-Iodothiophene-2-sulfonyl fluoride CAS No. 2243520-95-6

5-Iodothiophene-2-sulfonyl fluoride

Cat. No.: B2783369
CAS No.: 2243520-95-6
M. Wt: 292.08
InChI Key: GXUUFXWVOWYGEN-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-sulfonyl fluoride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiophene-2-sulfonyl fluoride typically involves the iodination of thiophene followed by sulfonylation. One common method includes the selective monobromination of thiophene, followed by iodination and subsequent sulfonylation using fluorosulfonylating reagents . The reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and sulfonylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Products with various functional groups replacing the iodine atom.

    Oxidized Thiophenes: Compounds with higher oxidation states of sulfur.

Scientific Research Applications

5-Iodothiophene-2-sulfonyl fluoride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-sulfonyl fluoride
  • 5-Chlorothiophene-2-sulfonyl fluoride
  • 5-Fluorothiophene-2-sulfonyl fluoride

Uniqueness

5-Iodothiophene-2-sulfonyl fluoride is unique due to the presence of the iodine atom, which enhances its reactivity and allows for versatile functionalization through substitution reactions . This makes it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

5-iodothiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUUFXWVOWYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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